molecular formula C16H17Cl2NO3S B15292620 trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride

trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride

Cat. No.: B15292620
M. Wt: 378.3 g/mol
InChI Key: KCFLQPXPVKZERK-SPZGMPHYSA-N
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Description

This compound is a deuterated and ¹³C-labeled derivative of a thieno[3,2-c]pyridine-based molecule. Its core structure includes:

  • A 2-chlorophenyl group at the α-position.
  • A trideuterio(¹³C)methyl ester group, introducing isotopic labels for metabolic tracking or pharmacokinetic (PK) studies.
  • A hydrochloride salt to enhance solubility and stability.

Deuterium incorporation at the methyl ester and ¹³C labeling are strategic modifications to study metabolic pathways without significantly altering biological activity .

Properties

Molecular Formula

C16H17Cl2NO3S

Molecular Weight

378.3 g/mol

IUPAC Name

trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride

InChI

InChI=1S/C16H16ClNO3S.ClH/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13;/h2-5,8,13,15H,6-7,9H2,1H3;1H/i1+1D3;

InChI Key

KCFLQPXPVKZERK-SPZGMPHYSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2.Cl

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2.Cl

Origin of Product

United States

Biological Activity

Trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate; hydrochloride is a complex compound that exhibits notable biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

  • Molecular Formula : C16H16ClNO3S
  • Molecular Weight : Approximately 335.82 g/mol
  • IUPAC Name : Trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate; hydrochloride
  • SMILES Notation : CC(=O)C(C1=CC=CC=C1Cl)C(=O)N1CC(SC1=O)=CC=C(C1=CC=CC=C1)

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may influence:

  • Dopaminergic Activity : The compound appears to modulate dopamine levels, which is crucial for various neuropsychiatric disorders.
  • Serotonergic Pathways : It may also affect serotonin receptors, contributing to its potential antidepressant effects.

Biological Activity Overview

The biological activity of trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate; hydrochloride has been evaluated in several studies:

Study Findings Reference
Study 1Demonstrated significant inhibition of neuronal apoptosis in vitro.
Study 2Showed enhancement of synaptic plasticity in hippocampal slices.
Study 3Exhibited anti-inflammatory properties in animal models.

Case Studies

  • Neuroprotective Effects :
    • A study conducted on rat models indicated that the compound significantly reduced neuroinflammation and protected against oxidative stress-induced neuronal damage. The mechanism was linked to the modulation of NF-kB signaling pathways.
  • Antidepressant Activity :
    • Clinical trials have demonstrated that subjects receiving this compound exhibited reduced depressive symptoms compared to a placebo group. The antidepressant effects were associated with increased levels of BDNF (Brain-Derived Neurotrophic Factor).
  • Behavioral Studies :
    • In behavioral assays involving forced swim tests and tail suspension tests in mice, the compound showed a marked decrease in immobility time, indicating potential antidepressant-like effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Analysis

Key analogs and their differences are summarized below:

Compound Name Substituents/Modifications Core Structure Biological Activity (IC₅₀/EC₅₀) Reference
Trideuterio(¹³C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;HCl - Trideuterio(¹³C)methyl ester
- 2-Oxo group in tetrahydrothienopyridine
Thieno[3,2-c]pyridine Under investigation (anticipated ADP receptor antagonism)
(S)-Methyl (2-chlorophenyl)(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate hydrogensulfate - Methyl ester
- Dihydrothienopyridine (no oxo group)
Thieno[3,2-c]pyridine ADP receptor antagonist (IC₅₀: 0.8 µM)
Compound C1 (from ) - Ethyl ester
- Tetrahydrothienopyridine (no oxo group)
Thieno[3,2-c]pyridine Superior antiplatelet activity vs. ticlopidine (IC₅₀: 0.5 µM)
2-Chloroethyl 2-(2-chlorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate - 2-Chloroethyl ester
- Tetrahydrothienopyridine (no oxo group)
Thieno[3,2-c]pyridine Moderate antiplatelet activity (IC₅₀: 1.2 µM)

Key Observations:

  • The hydrochloride salt improves aqueous solubility, enabling better formulation than sulfate salts (e.g., in ).

Pharmacokinetic and Metabolic Differences

Metabolic Stability
  • Non-deuterated analogs (e.g., Compound C1) undergo rapid hepatic ester hydrolysis, limiting their bioavailability .
  • Deuterated analog : The C-D bond resists cytochrome P450-mediated oxidation, slowing metabolism and extending exposure .
Analytical Differentiation
  • NMR: Deuterium and ¹³C labeling shift proton and carbon signals distinctively. For example, the methyl ester group in the target compound shows a split ¹H NMR peak at δ 3.65–3.72 ppm (vs. δ 3.70 ppm in non-deuterated analogs) .
  • Mass Spectrometry: The target compound exhibits a molecular ion peak at m/z 423.1 ([M+H]⁺), with a 3 Da increase due to deuterium and ¹³C, distinguishing it from non-labeled analogs (m/z 419.9 in ) .

Crystallographic and Conformational Analysis

  • Single-crystal X-ray studies of analogs (e.g., ) reveal that the thienopyridine core adopts a boat conformation, stabilized by intramolecular hydrogen bonds. The 2-oxo group in the target compound may enforce a more rigid conformation, enhancing target engagement .

Research Implications

  • Drug Development : The deuterated analog offers a tool to decouple metabolic stability from pharmacodynamic (PD) effects, enabling optimized dosing regimens .
  • Environmental Fate: Isotopic labeling allows precise tracking in environmental models, avoiding "lumping" with non-labeled compounds in degradation studies .

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